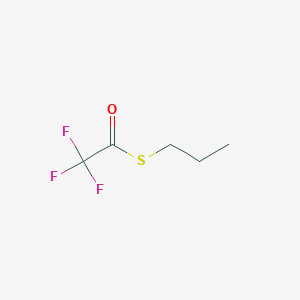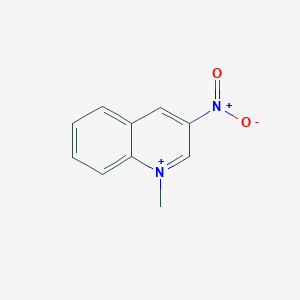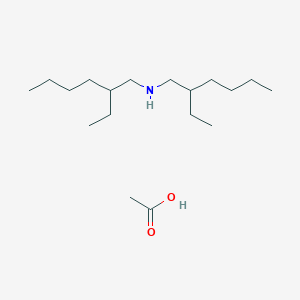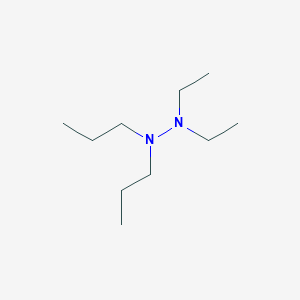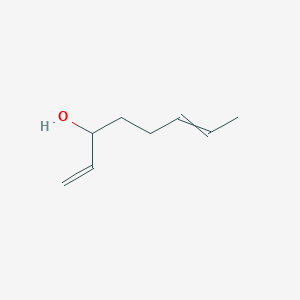
Octa-1,6-dien-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods, including the hydration of myrcene and the isomerization of geraniol . The hydration of myrcene involves the addition of water to the myrcene molecule under acidic conditions, resulting in the formation of linalool. The isomerization of geraniol, on the other hand, involves the rearrangement of the geraniol molecule to form linalool under the influence of heat and catalysts .
Industrial Production Methods
Industrial production of linalool typically involves the extraction of essential oils from plants such as Ocimum canum (basil) and other aromatic plants . The extraction methods include steam distillation, solvent extraction, and supercritical fluid extraction . Steam distillation is the most common method, where steam is passed through the plant material to vaporize the volatile compounds, which are then condensed and collected .
化学反応の分析
Types of Reactions
Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Linalool can be oxidized to form linalool oxide, which is used in the fragrance industry.
Reduction: Reduction of linalool can lead to the formation of tetrahydrolinalool, which has applications in perfumery.
Substitution: Linalool can undergo substitution reactions to form esters such as linalyl acetate, which is used in flavorings and fragrances.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products
Linalool oxide: Formed through oxidation.
Tetrahydrolinalool: Formed through reduction.
Linalyl acetate: Formed through esterification.
科学的研究の応用
Linalool has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Widely used in the production of fragrances, flavors, and household products.
作用機序
Linalool exerts its effects through various molecular targets and pathways. It is known to interact with the central nervous system, where it modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) . This interaction is believed to contribute to its anxiolytic and sedative effects . Additionally, linalool has been shown to inhibit the growth of microorganisms by disrupting their cell membranes .
類似化合物との比較
Linalool is similar to other monoterpenoids such as geraniol and nerol . it is unique in its widespread use in the fragrance and flavor industries due to its pleasant floral scent .
Similar Compounds
Geraniol: Another monoterpenoid with a rose-like scent.
Nerol: Similar to geraniol but with a more citrus-like aroma.
Linalool’s unique combination of antimicrobial properties and pleasant aroma makes it a valuable compound in various applications .
特性
CAS番号 |
51361-43-4 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
octa-1,6-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h3-5,8-9H,2,6-7H2,1H3 |
InChIキー |
OSLCPZYIPCXBMS-UHFFFAOYSA-N |
正規SMILES |
CC=CCCC(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
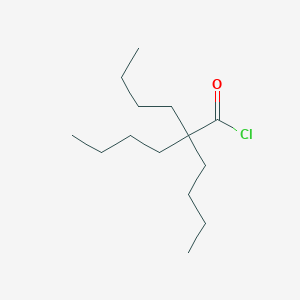
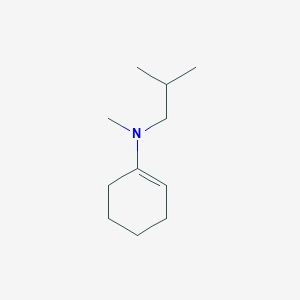
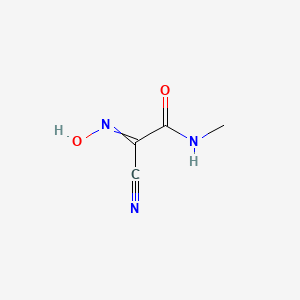
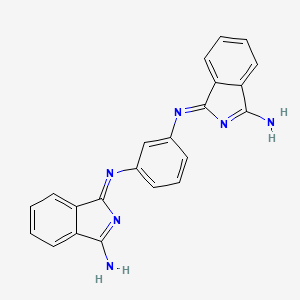
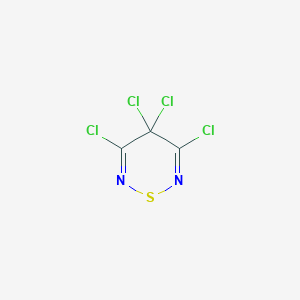
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
